Tedisamil dihydrochloride
Description
Properties
CAS No. |
132523-84-3 |
|---|---|
Molecular Formula |
C19H34Cl2N2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3,7-bis(cyclopropylmethyl)spiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclopentane];dihydrochloride |
InChI |
InChI=1S/C19H32N2.2ClH/c1-2-8-19(7-1)17-11-20(9-15-3-4-15)12-18(19)14-21(13-17)10-16-5-6-16;;/h15-18H,1-14H2;2*1H |
InChI Key |
NXXZICGFHYJPGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5.Cl.Cl |
Origin of Product |
United States |
Molecular and Cellular Pharmacodynamics of Tedisamil Dihydrochloride
Mechanisms of Ion Channel Modulation by Tedisamil (B1682964) Dihydrochloride (B599025)
Tedisamil is recognized as a multichannel blocker, demonstrating activity on several types of ion channels. patsnap.commdpi.com Its primary interactions are with potassium channels, but it also affects other ion channels to a lesser degree. patsnap.commdpi.com
Primary Potassium Channel Interactions
Tedisamil's main therapeutic action is derived from its blockade of multiple potassium currents, which are crucial for the repolarization phase of the cardiac action potential. patsnap.comjacc.org This broad-spectrum potassium channel blockade contributes to its classification as a Class III antiarrhythmic agent. ebi.ac.ukmdpi.com
A significant action of tedisamil is the blockade of the transient outward potassium current (Ito). nih.govnih.gov It binds to the open state of the Ito channels, which accelerates the apparent rate of current inactivation. nih.govnih.gov This open-channel blockade of Ito is a key contributor to its antiarrhythmic potential. nih.govnih.gov Studies in human ventricular subepicardial myocytes have shown that tedisamil reduces the peak amplitude of Ito in a use-dependent manner. nih.govnih.gov
| Parameter | Value | Source |
| Apparent IC50 for Ito inactivation | 4.4 μM | nih.gov |
| Apparent KD for Ito block | 2.6 μM | nih.govnih.gov |
| Association rate constant (k1) | 9 x 106 mol-1 s-1 | nih.govnih.gov |
| Dissociation rate constant (k2) | 23 s-1 | nih.govnih.gov |
Tedisamil also modulates the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current. mdpi.comjacc.org Blockade of these currents is a hallmark of Class III antiarrhythmic drugs and contributes to the prolongation of the action potential duration. oup.comamegroups.cn The inhibition of IKr and IKs by tedisamil has been observed in various studies, supporting its classification and mechanism of action. mdpi.comuscjournal.comopenaccessjournals.com Similar to its effect on Ito, tedisamil's binding site for the delayed rectifier channels appears to be internal. wikipedia.org
The ultra-rapidly activating delayed rectifier potassium current (IKur), which is predominantly expressed in the atria, is another target of tedisamil. mdpi.comuscjournal.com Inhibition of IKur contributes to the atrial-selective effects of the drug, prolonging repolarization more effectively in the atria than in the ventricles. ebi.ac.ukresearchgate.net This atrial-selective action is considered beneficial for the treatment of atrial fibrillation. mdpi.comresearchgate.net
Secondary Ion Channel Interactions of Tedisamil Dihydrochloride
While primarily a potassium channel blocker, tedisamil also exhibits interactions with other ion channels, although generally at higher concentrations. smolecule.commdpi.com
Sodium Channel Blockade: Tedisamil can inhibit the fast inward sodium current (INa). mdpi.comuscjournal.com This effect is observed at concentrations significantly higher than those required for potassium channel blockade, typically above 20 μM. smolecule.comwikipedia.org The sodium channel blocking activity of tedisamil has slow offset kinetics. mdpi.comsemanticscholar.org
Calcium Channel Interactions: Some evidence suggests that tedisamil may have minor effects on calcium channels, but this is not its primary mechanism of action. patsnap.com
| Ion Channel | Effect | Concentration | Source |
| Ito | Blockade | IC50 = 4.4 μM | nih.gov |
| IKr | Modulation | - | mdpi.comjacc.org |
| IKs | Modulation | - | mdpi.comjacc.org |
| IKur | Inhibition | - | mdpi.comuscjournal.com |
| IKATP | Blockade | High concentrations | wikipedia.orgnih.gov |
| INa | Inhibition | > 20 μM | smolecule.comwikipedia.org |
Fast Sodium Channel (INa) Inhibition
In addition to its well-documented effects on potassium currents, tedisamil also blocks the fast sodium channel (INa). mdpi.comuscjournal.com This action, however, appears to occur at concentrations higher than those required for significant potassium channel blockade. wikipedia.orgnih.govphysiology.org Studies in rat ventricular myocytes indicated that tedisamil suppressed the sodium current at concentrations exceeding 20 μM. physiology.org
Calcium Channel (ICa,L) Activity
The effect of tedisamil on L-type calcium channels (ICa,L) is minimal. Multiple studies have shown that at concentrations where tedisamil effectively blocks potassium and, to some extent, sodium channels, it does not significantly affect the inward calcium current. physiology.orgebi.ac.uk For instance, in dog ventricular myocytes, the ICa was unaffected by tedisamil concentrations as high as 10 μM. ebi.ac.uk Similarly, investigations in rat ventricular myocytes found no significant effects on the calcium current. physiology.org While some literature suggests a broad multi-channel blocking activity that might include calcium channels to a lesser extent, the bulk of specific research points toward a lack of significant interaction with L-type calcium channels. patsnap.comphysiology.orgebi.ac.uk
Kinetics and Selectivity of Ion Channel Binding
Open Channel Blockade Mechanism
Tedisamil's primary mechanism of ion channel inhibition is through an open channel blockade. wikipedia.orgnih.gov This means the drug binds preferentially to the channel when it is in its open or activated conformation, rather than in the closed or resting state. nih.gov This mechanism has been extensively studied for the transient outward potassium current (Ito). In human ventricular subepicardial myocytes, the effects of tedisamil were consistent with a model where the drug binds to the open state of the Ito channel, leading to an apparent acceleration of the current's inactivation. nih.gov Further evidence suggests the binding site for tedisamil on both Ito and delayed rectifier channels is located on the internal side of the cell membrane, as the drug's binding and unbinding are more effective when applied intracellularly. wikipedia.org
Concentration-Dependent Channel Interaction
The interaction of tedisamil with ion channels is dose-dependent. wikipedia.org The potency of tedisamil, often expressed as the half-maximal inhibitory concentration (IC50), varies between different ion channels and experimental conditions. For the transient outward current (Ito) in human ventricular myocytes, the apparent IC50 value was 4.4 μM. nih.gov In rat ventricular myocytes, the half-maximal dose for the effect on Ito was approximately 6 μM. physiology.org The interaction is also influenced by the molecular composition of the channel. The presence of different accessory beta-subunits, which modulate channel kinetics, can alter the inhibitory concentration of tedisamil on the Ito current (Kv4.3). nih.gov
| Target Channel (Subunit Composition) | Species/Cell Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Ito | Human Ventricular Myocytes | 4.4 | nih.gov |
| Ito | Rat Ventricular Myocytes | ~6 | physiology.org |
| Ito (Kv4.3 + KChIP2) | HEK-293 Cells | 16 | nih.gov |
| Ito (Kv4.3 + KChIP2 + KCNE1) | HEK-293 Cells | 11 | nih.gov |
| Ito (Kv4.3 + KChIP2 + KCNE2) | HEK-293 Cells | 14 | nih.gov |
| Ito (Kv4.3 + KChIP2 + DPP6) | HEK-293 Cells | 35 | nih.gov |
Electrophysiological Effects of this compound on Cardiac Myocytes
Action Potential Duration Prolongation (APD)
A principal electrophysiological consequence of tedisamil's ion channel blockade is the prolongation of the action potential duration (APD). physiology.orgjacc.orgoup.com This effect is the hallmark of a Class III antiarrhythmic agent and results primarily from the inhibition of repolarizing potassium currents. nih.gov Studies using conventional microelectrode techniques on human cardiac tissue demonstrated that tedisamil significantly lengthens the APD in both atrial and ventricular muscle fibers. oup.comnih.gov
Notably, this effect is more pronounced in the atria than in the ventricles, indicating a degree of atrial selectivity. wikipedia.orgoup.comnih.gov This differential effect is considered a desirable property for an antiarrhythmic drug aimed at treating atrial arrhythmias like atrial fibrillation. ebi.ac.uk In human cardiac fibers, 1 μM tedisamil prolonged the APD at 90% repolarization (APD90) by nearly 29% in atrial tissue, compared to about 13% in ventricular tissue. oup.comnih.gov Research in patients with coronary artery disease also confirmed a significant prolongation of left ventricular monophasic action potential duration by about 16% at 90% repolarization. oup.com Furthermore, this study noted that the prolonging effect of tedisamil diminished as the heart rate increased, a characteristic known as reverse use-dependency. oup.com
| Cardiac Tissue | Tedisamil Concentration | Prolongation of APD90 | Reference |
|---|---|---|---|
| Human Atrial Fibers | 1 µM | 28.9% | ebi.ac.ukoup.comnih.gov |
| Human Ventricular Fibers | 1 µM | 13.3% | ebi.ac.ukoup.comnih.gov |
| Human Left Ventricle (in vivo) | Not specified | 16% | oup.com |
Effective Refractory Period (ERP) Augmentation
A primary electrophysiological consequence of tedisamil administration is the significant prolongation of the cardiac effective refractory period (ERP). This augmentation of the ERP is a direct result of the extended action potential duration caused by the blockade of repolarizing potassium currents. uscjournal.com By increasing the time during which cardiac cells are unexcitable, tedisamil helps to prevent the re-initiation of aberrant electrical circuits that underlie many arrhythmias. patsnap.com
Studies in various preclinical models have consistently demonstrated this ERP-prolonging effect. In isolated rabbit hearts, tedisamil produced a dose-dependent increase in the ventricular effective refractory period (VRP). nih.gov Similarly, in a study using a conscious canine model of myocardial infarction, tedisamil significantly increased the ventricular ERP. nih.gov This effect is considered a key mechanism for its antifibrillatory action, as it stabilizes the myocardium against ischemia-induced ventricular fibrillation. nih.gov
Effect of Tedisamil on Ventricular Effective Refractory Period (ERP)
| Study Model | Baseline ERP (ms) | ERP after Tedisamil (ms) | Concentration/Dose | Reference |
|---|---|---|---|---|
| Rabbit Isolated Heart | 120 ± 18 | 155 ± 19 | 1 µM | nih.gov |
| Rabbit Isolated Heart | 120 ± 18 | 171 ± 20 | 3 µM | nih.gov |
| Rabbit Isolated Heart | 120 ± 18 | 205 ± 14 | 10 µM | nih.gov |
| Conscious Canine | 106 ± 6 | 134 ± 7 | 10 mg/kg (oral) | nih.gov |
| Porcine Model | 158 ± 30 | 201 ± 31 | Not Specified | oup.com |
Repolarization Dynamics and Dispersion Modulation
Tedisamil fundamentally alters cardiac repolarization dynamics by prolonging the action potential duration (APD). ebi.ac.uk This effect is observed in both atrial and ventricular muscle fibers, although studies suggest that repolarization is prolonged more efficiently in the atria. wikipedia.orgebi.ac.uk The prolongation of APD is a hallmark of Class III antiarrhythmic action and is reflected on the surface electrocardiogram as a prolongation of the QT interval. uscjournal.comnih.gov
Research using a porcine model demonstrated that tedisamil significantly prolonged the monophasic action potential duration from a baseline of 177 ± 25 ms (B15284909) to 244 ± 45 ms. oup.com This was accompanied by a 19% increase in the corrected QT (QTc) interval. oup.com The ability of tedisamil to block multiple potassium channels, including Ito, IKr, and IKs, contributes to this robust effect on repolarization. mdpi.comoup.com Furthermore, the additional blockade of the fast sodium current may help to decrease the dispersion of repolarization, which is a critical factor in preventing the development of arrhythmias like Torsades de Pointes that can be associated with APD prolongation. mdpi.com Unlike some other Class III agents, tedisamil did not show a reverse use-dependence of APD prolongation, suggesting a more consistent effect across different heart rates. mdpi.com
Impact of Tedisamil on Repolarization Parameters
| Parameter | Study Model | Baseline Value (ms) | Value after Tedisamil (ms) | Reference |
|---|---|---|---|---|
| Monophasic Action Potential Duration | Porcine | 177 ± 25 | 244 ± 45 | oup.com |
| QTc Interval | Conscious Canine | 308 ± 14 | 327 ± 14 | nih.gov |
| QTc Interval | Porcine | 336 ± 32 | 410 ± 70 | oup.com |
| QTc Interval (0.6mg/kg dose) | Human | 443.1 | Increase of 16.9 ± 45.2 | uscjournal.comcore.ac.uk |
Impact on Sinus Rate and Cardiac Conduction Velocity
Tedisamil exerts a significant bradycardic effect, slowing the sinus rate. uscjournal.com This is attributed to its ability to inhibit the transient outward current (Ito) in the atria, which plays a role in regulating the pacemaker activity of the sinoatrial (SA) node. ebi.ac.uk In patients with dilated cardiomyopathy, intravenous tedisamil decreased the heart rate from an average of 84 beats/min to 73 beats/min within 10 minutes. nih.gov A study in a porcine model also showed a marked reduction in heart rate from 119 beats/min to 78 beats/min. oup.com This rate-slowing property is a distinct feature of the compound's pharmacodynamic profile. nih.gov
In contrast to its pronounced effects on repolarization and sinus rate, tedisamil appears to have a minimal effect on cardiac conduction velocity. nih.gov A study in a conscious canine model suggested that the antifibrillatory efficacy of tedisamil is related to its capacity to prolong the ventricular ERP without altering ventricular conduction velocity. nih.gov This selective action on repolarization without a significant impact on the speed of impulse propagation through the myocardium is a key characteristic of its mechanism.
Effect of Tedisamil on Sinus Rate
| Study Population | Baseline Heart Rate (beats/min) | Heart Rate after Tedisamil (beats/min) | Reference |
|---|---|---|---|
| Patients with Dilated Cardiomyopathy | 84 ± 6 | 73 ± 4 | nih.gov |
| Porcine Model | 119 ± 38 | 78 ± 27 | oup.com |
| Rats (pressure-overloaded) | Not specified | Decreased (P<0.05) | ebi.ac.uk |
Preclinical Pharmacological Investigations of Tedisamil Dihydrochloride
In Vitro Electrophysiological Characterization
The in vitro electrophysiological properties of tedisamil (B1682964) dihydrochloride (B599025) have been extensively studied across various cardiac tissues and isolated cell preparations to elucidate its mechanism of action as a class III antiarrhythmic agent. These investigations have provided crucial insights into its effects on action potential duration and refractory periods.
Studies in Isolated Cardiac Tissues and Cells
In studies utilizing human cardiac tissues, tedisamil has demonstrated a significant effect on repolarization. When applied to isolated human atrial and ventricular muscle fibers, a 1 microM concentration of tedisamil was shown to lengthen the action potential duration (APD). This effect was more pronounced in atrial tissue compared to ventricular tissue. Specifically, the action potential duration at 90% repolarization (APD90) was prolonged by 28.9 ± 3.3% in atrial fibers and by 13.3 ± 5.2% in ventricular fibers. nih.gov Furthermore, in ventricular fibers, the same concentration of tedisamil slightly but significantly depressed the maximal rate of depolarization by 12.9 ± 6.5%. nih.gov These findings underscore the potent Class III antiarrhythmic properties of tedisamil in human cardiac tissue.
Table 1: Effect of 1 µM Tedisamil on Action Potential Duration (APD) in Human Cardiac Fibers nih.gov
| Tissue Type | % Prolongation of APD90 (mean ± SD) |
| Atrial Fibers | 28.9 ± 3.3% |
| Ventricular Fibers | 13.3 ± 5.2% |
Data sourced from studies on human atrial and ventricular fiber preparations.
Investigations using rabbit isolated hearts have further characterized the electrophysiological and antifibrillatory actions of tedisamil. The compound was observed to prolong the ventricular effective refractory period (VRP) in a concentration-dependent manner. nih.govnih.gov In one study, baseline VRP was 120 ± 18 ms (B15284909), which increased with increasing concentrations of tedisamil. nih.govnih.gov
In experiments designed to assess its antifibrillatory potential, tedisamil demonstrated protective effects. In hearts subjected to hypoxia and reoxygenation, a model known to induce ventricular fibrillation (VF), a 3 microM concentration of tedisamil significantly reduced the incidence of VF. nih.govnih.gov Moreover, in hearts where VF was initiated by electrical stimulation, the administration of tedisamil was effective in terminating the arrhythmia and restoring normal sinus rhythm. nih.govnih.gov
Table 2: Concentration-Dependent Effect of Tedisamil on Ventricular Effective Refractory Period (VRP) in Rabbit Isolated Hearts nih.govnih.gov
| Tedisamil Concentration (µM) | VRP (ms, mean ± SD) |
| 0 (Baseline) | 120 ± 18 |
| 1 | 155 ± 19 |
| 3 | 171 ± 20 |
| 10 | 205 ± 14 |
Data from electrophysiological studies in rabbit isolated heart models.
Studies on ferret isolated right ventricular papillary muscles have corroborated the Class III antiarrhythmic effects of tedisamil, showing a concentration-dependent increase in the effective refractory period (ERP). nih.gov A 25% increase in ERP was achieved with a 3.0 microM concentration of tedisamil. nih.gov At a higher concentration of 100 microM, a substantial increase in ERP of 133.4 ± 28.8% was observed. nih.gov
Table 3: Effect of Tedisamil on Effective Refractory Period (ERP) in Ferret Isolated Ventricular Papillary Muscles nih.gov
| Tedisamil Concentration (µM) | % Increase in ERP (mean ± SD) |
| 3.0 | 25% |
| 100 | 133.4 ± 28.8% |
Data derived from in vitro studies on ferret ventricular papillary muscles.
Cellular Electrophysiology Techniques (e.g., Conventional Microelectrode, Voltage Clamp)
To investigate the effects of tedisamil on specific ion channels, the voltage-clamp technique has been employed. This powerful technique allows researchers to control the membrane potential of a single cell while measuring the ionic currents that flow across the cell membrane. Through voltage-clamp studies, it has been determined that tedisamil's primary mechanism of action involves the blockade of multiple potassium channels, which is characteristic of a Class III antiarrhythmic agent. patsnap.com
In Vivo Electrophysiological and Antifibrillatory Studies
The electrophysiological and antifibrillatory properties of tedisamil have also been evaluated in in vivo models, providing a more comprehensive understanding of its effects in a physiological setting. In anesthetized dogs, the intravenous administration of tedisamil led to a significant increase in both the ventricular relative refractory period (VRRP) and the ventricular effective refractory period (VERP). nih.gov A 20-millisecond increase in VRRP was achieved with a 45.0 micrograms/kg intravenous dose. nih.gov
In a conscious canine model of sudden cardiac death following a surgically induced myocardial infarction, orally administered tedisamil demonstrated significant antifibrillatory efficacy. nih.gov Tedisamil increased the ventricular effective refractory period from 106 ± 6 ms to 134 ± 7 ms. nih.gov In a separate study with a similar canine model, tedisamil was shown to suppress ventricular tachyarrhythmias induced by programmed electrical stimulation in 8 out of 10 dogs. nih.gov Furthermore, it reduced the incidence of lethal ischemic arrhythmias. nih.gov In this study, the arrhythmic mortality was 50% in the tedisamil-treated group compared to 85% in the vehicle control group. nih.gov Another study showed that tedisamil-treated animals had a 100% survival rate compared to a 25% survival rate in the control group. nih.gov
Table 4: In Vivo Electrophysiological Effects of Tedisamil in a Canine Model nih.gov
| Parameter | Before Tedisamil (mean ± SEM) | After Tedisamil (mean ± SEM) |
| Ventricular Effective Refractory Period (ms) | 106 ± 6 | 134 ± 7 |
Data from a study in a conscious canine model of sudden cardiac death.
Table 5: Antifibrillatory Efficacy of Tedisamil in a Post-Infarction Canine Model nih.gov
| Outcome | Tedisamil-Treated Group | Vehicle Control Group |
| Suppression of Induced Ventricular Tachyarrhythmias | 80% (8/10 dogs) | - |
| Arrhythmic Mortality | 50% (5/10 dogs) | 85% (34/40 dogs) |
Data from a study in anesthetized dogs with chronic anterior myocardial infarction.
Conscious Canine Models of Sudden Cardiac Death and Arrhythmias
The electrophysiological and antiarrhythmic properties of tedisamil have been extensively studied in conscious canine models, which are highly valued for their translational relevance to human cardiac electrophysiology. In a model of sudden cardiac death where dogs underwent a 2-hour occlusion of the left anterior descending coronary artery to induce a myocardial infarction, tedisamil demonstrated significant protective effects. nih.govnih.gov Three to five days post-infarction, animals identified as being at risk for ischemia-induced ventricular fibrillation were treated.
In one study, a single oral administration of tedisamil resulted in a significant increase in the ventricular effective refractory period (ERP) from 106 ± 6 ms to 134 ± 7 ms. nih.gov In contrast, the placebo group showed no significant change in ERP. nih.gov Tedisamil also prolonged the QTc interval from a pre-drug value of 308 ± 14 ms to 327 ± 14 ms post-drug. nih.gov Crucially, tedisamil conferred a significant survival advantage; 7 out of 10 tedisamil-treated dogs survived a subsequent ischemic event, compared to only 4 out of 14 in the vehicle-treated group. nih.gov The mechanism for this antifibrillatory effect is suggested to be its ability to prolong the ventricular ERP without altering ventricular conduction velocity. nih.gov
Another study in a similar post-infarcted canine model investigated longer-term administration. nih.gov Programmed electrical stimulation (PES) was used to identify dogs at risk for ventricular fibrillation. nih.gov In the tedisamil-treated group, PES induction of ventricular tachycardia was significantly reduced, from 100% inducible before treatment to only 9% inducible after treatment. nih.gov In the subsequent sudden cardiac death protocol involving acute posterolateral myocardial ischemia, tedisamil-treated animals exhibited a 100% survival rate, a stark contrast to the 25% survival rate observed in the control group. nih.gov These findings underscore the potential of tedisamil in preventing malignant ventricular arrhythmias following myocardial ischemic injury. nih.gov
| Parameter | Tedisamil Group | Placebo/Control Group | Reference |
|---|---|---|---|
| Ventricular Effective Refractory Period (ERP) Change | Increased from 106 ± 6 ms to 134 ± 7 ms | No significant change (123 ± 6 ms to 116 ± 5 ms) | nih.gov |
| QTc Interval Change | Prolonged from 308 ± 14 ms to 327 ± 14 ms | Not reported | nih.gov |
| Survival Rate (Ischemia-Induced VF) | 70% (7 of 10) | 28.6% (4 of 14) | nih.gov |
| PES-Induced Ventricular Tachycardia | Reduced to 9% inducibility (from 100%) | 100% inducibility (pre-drug) | nih.gov |
| Survival Rate (Acute Ischemia Protocol) | 100% | 25% | nih.gov |
Rat Models of Coronary Artery Occlusion-Induced Arrhythmias
The antiarrhythmic properties of tedisamil have also been evaluated in rat models of myocardial ischemia. nih.govnih.gov In conscious rats subjected to occlusion of the left anterior descending coronary artery, tedisamil dose-dependently reduced the incidence of ventricular fibrillation (VF). nih.gov It was noted that other ischemia-associated arrhythmias were not as effectively suppressed. nih.gov The antifibrillatory action was linked to its Class III electrophysiological properties, as evidenced by a dose-dependent lengthening of the effective refractory period and a prolongation of epicardial intracellular action potential duration by up to 400%. nih.gov
Further studies in a rat model of ischaemia-induced arrhythmias investigated tedisamil's effects on various ECG parameters. nih.gov Tedisamil infusion produced a significant, dose-dependent prolongation of the QT interval. nih.gov At higher doses, it also slightly prolonged the PR interval and the QRS duration. nih.gov This contrasts with a Class Ib agent like lidocaine, which only produced a small increase in the PR interval and did not alter the QRS duration or QT interval. nih.gov These results confirm that tedisamil is highly effective in prolonging cardiac action potentials in the rat. nih.gov
| Finding | Model | Details | Reference |
|---|---|---|---|
| Effect on Ventricular Fibrillation (VF) | Conscious rats with coronary artery occlusion | Dose-dependently reduced VF incidence | nih.gov |
| Electrophysiological Actions | In vivo rat | Dose-dependently lengthened effective refractory period; prolonged epicardial action potential duration by up to 400% | nih.gov |
| ECG Interval Effects | Anesthetized rats with myocardial ischemia | Large, dose-dependent prolongation of the QT interval; slight prolongation of PR interval and QRS duration at higher doses | nih.gov |
Transgenic Animal Models (e.g., KvLQT1 Overexpression in Mice)
To dissect the specific channel-blocking properties of tedisamil, researchers have utilized transgenic animal models. A key model involves mice in which the KvLQT1 potassium channel is functionally invalidated through the overexpression of a dominant-negative isoform. oup.comnih.gov This model is designed to be sensitive to drugs that block the IKr current, another critical repolarizing current. oup.com
In this model, tedisamil, known as a potent inhibitor of the transient outward K+ current (Ito), demonstrated distinct effects between wild-type (WT) and transgenic (TG) mice. oup.comnih.gov Tedisamil dose-dependently prolonged the corrected QT interval (QTrc) in WT mice, increasing it from 19 ± 2 ms with vehicle to 39 ± 4 ms. oup.com However, this effect was not observed in the TG mice, where the KvLQT1 channel is non-functional. oup.comnih.gov Additionally, tedisamil reduced the sinus rhythm in both WT and TG mice. nih.gov These findings highlight that the KvLQT1-invalidated TG mouse model can effectively discriminate in vivo between drugs that block the transient outward current, like tedisamil, and those that block other channels such as IKr, sodium, or calcium channels. oup.comnih.gov
Antiarrhythmic Efficacy in Preclinical Models of Cardiac Arrhythmias
Prevention and Termination of Ventricular Fibrillation
Tedisamil has consistently demonstrated potent antifibrillatory actions across various preclinical models. In conscious canines recovering from myocardial infarction, tedisamil provided significant protection against ischemia-induced ventricular fibrillation, leading to a markedly higher survival rate compared to placebo. nih.gov Similarly, in rats with coronary artery occlusion, tedisamil dose-dependently reduced the occurrence of VF and also prevented electrically-induced VF. nih.gov
Studies in isolated heart models further confirm these direct antifibrillatory effects. In rabbit isolated hearts subjected to hypoxia and reoxygenation, tedisamil reduced the incidence of VF. nih.gov While VF developed in 5 out of 6 control hearts, it occurred in 0 out of 6 hearts treated with an effective concentration of tedisamil. nih.gov Furthermore, in a separate experiment where VF was initiated by electrical stimulation, the administration of tedisamil terminated VF in all hearts, converting them back to a normal sinus rhythm. nih.gov This efficacy is attributed to its Class III electrophysiological actions, primarily the prolongation of the ventricular effective refractory period. nih.govnih.govnih.gov
Suppression of Atrial Fibrillation and Atrial Flutter
The efficacy of tedisamil extends to supraventricular arrhythmias, particularly atrial flutter (AFL). nih.gov In a conscious canine model where sustained AFL was induced via programmed atrial stimulation, intravenous tedisamil was highly effective. nih.gov It successfully converted AFL to sinus rhythm in 10 out of 10 trials within a mean time of 20.5 seconds. nih.gov Beyond termination, tedisamil also demonstrated a protective effect against the reinduction of AFL for at least two hours after administration. nih.gov In five dogs tested, AFL could only be reinduced in two of seven trials two hours post-infusion. nih.gov This effect is believed to be mediated by the prolongation of atrial refractoriness through the inhibition of one or more potassium repolarizing currents in the atrial muscle. nih.gov While tedisamil has been primarily investigated for atrial fibrillation in clinical settings, these preclinical data provide a strong basis for its mechanism in suppressing atrial tachyarrhythmias. wikipedia.orguscjournal.com
Protection Against Ischemia-Reperfusion Induced Arrhythmias
Tedisamil has shown protective effects against arrhythmias that occur upon reperfusion of ischemic myocardial tissue. In a study using anesthetized rats, the effects of tedisamil, an Ito blocker, were compared to E-4031, a specific IKr blocker, on arrhythmias induced by a 5-minute coronary artery occlusion followed by reperfusion. nih.gov Tedisamil dose-dependently reduced both the duration and incidence of reperfusion-induced arrhythmias. nih.gov A combination of tedisamil and E-4031 was even more effective, reducing the incidence of fibrillation from 83% in the control group to just 8% in the treated group, and mortality was reduced from 67% to 0%. nih.gov This suggests that the blockade of the transient outward potassium current (Ito) by tedisamil is a key mechanism in reducing reperfusion-induced mortality. nih.gov
The antifibrillatory action of tedisamil during reoxygenation after a period of hypoxia has also been demonstrated in rabbit isolated hearts, further supporting its role in mitigating ischemia-reperfusion injury. nih.gov
Other Cardiac-Related Pharmacological Actions in Preclinical Models
Further investigations in isolated organ models support these findings, with tedisamil showing a positive inotropic (contractility-strengthening) effect on isolated rat ventricles. nih.gov Hemodynamically, a consistent finding across preclinical models is a reduction in heart rate following tedisamil administration. nih.govnih.gov This bradycardic effect is a primary mechanism of the drug's action. nih.gov However, in animal models, tedisamil has also been observed to increase blood pressure. nih.gov
| Parameter | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| Myocardial Contractility | Rat (Pressure-Overload Hypertrophy) | Increased maximal rate of wall stress rise and decline | nih.gov |
| Inotropism | Isolated Rat Ventricle | Positive inotropic effect | nih.gov |
| Heart Rate | Rat (Pressure-Overload Hypertrophy) | Decreased | nih.gov |
| Blood Pressure | Animal Models | Increased | nih.gov |
The influence of tedisamil on the structural and molecular phenotype of the heart has been evaluated in preclinical models of cardiac hypertrophy. In a rat model where cardiac hypertrophy was induced by pressure overload from ascending aorta constriction, long-term treatment with tedisamil did not significantly reduce the development of concentric left ventricular hypertrophy. nih.gov However, the treatment did result in a significant reduction in the associated increase in atrial weight. nih.gov
A key finding from this model was tedisamil's effect on the molecular composition of the heart muscle, specifically the expression of myosin heavy chain isoforms. Cardiac hypertrophy is often associated with a shift from the faster, more energy-demanding α-myosin heavy chain (α-MHC) to the slower, more energy-efficient β-myosin heavy chain. In the pressure-overloaded rat hearts, the proportion of α-MHC was significantly reduced. nih.gov Treatment with tedisamil partially counteracted this transformation. nih.gov Hypertrophied hearts from rats treated with tedisamil expressed a significantly higher proportion of α-myosin heavy chains compared to untreated hypertrophied hearts, suggesting a modification of the heart's molecular phenotype. nih.gov
| Parameter | Effect of Tedisamil Treatment | Reference |
|---|---|---|
| Left Ventricular Hypertrophy | Not significantly altered | nih.gov |
| Atrial Weight Increase | Significantly reduced | nih.gov |
| α-Myosin Heavy Chain Expression | Increased from 57±4% to 65±4% in hypertrophied hearts | nih.gov |
Tedisamil was initially developed for its anti-ischemic properties. nih.gov A primary mechanism for this effect in preclinical models is its ability to reduce myocardial oxygen demand, which is strongly associated with its bradycardic (heart rate-lowering) action. nih.gov By slowing the heart rate, tedisamil decreases the workload of the heart, thereby reducing its oxygen requirements.
The anti-ischemic efficacy of tedisamil has been demonstrated in various preclinical settings. In a conscious canine model of sudden cardiac death following a surgically induced myocardial infarction, oral administration of tedisamil conferred significant protection against ischemia-induced ventricular fibrillation. nih.gov In a separate canine model designed to simulate exercise-induced angina, tedisamil was shown to maintain myocardial function. These findings from animal models underscore the compound's potential to protect the myocardium during periods of insufficient oxygen supply.
| Preclinical Model | Key Finding | Inferred Mechanism | Reference |
|---|---|---|---|
| General Animal Models | Associated bradycardic effect | Reduction in myocardial oxygen demand | nih.gov |
| Conscious Canine (Post-Myocardial Infarction) | Protection against ischemia-induced ventricular fibrillation | Antifibrillatory / Anti-ischemic effect | nih.gov |
| Canine (Exercise-Induced Angina) | Myocardial function was maintained | Anti-ischemic effect |
Q & A
Q. What is the chemical rationale for formulating Tedisamil as a dihydrochloride salt in pharmacological studies?
The dihydrochloride salt form enhances solubility and stability compared to the free base, critical for reproducibility in in vitro and in vivo studies. The "di-" prefix indicates two hydrochloric acid molecules neutralize the compound’s basic groups, optimizing ionization for bioavailability. This salt form is preferred in drug development due to improved crystallinity and reduced hygroscopicity .
Q. Which analytical methods are validated for quantifying Tedisamil dihydrochloride in complex matrices like plasma or tissue homogenates?
Reverse-phase HPLC with UV detection (e.g., C18 column, λ = 210–230 nm) is standard for quantifying Tedisamil in biological samples. For higher sensitivity, LC-MS/MS with electrospray ionization (ESI) is recommended, using deuterated internal standards (e.g., Tedisamil-D4) to correct for matrix effects. Method validation should follow ICH Q2(R1) guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>85%) .
Q. How does synthetic route optimization influence the polymorphic purity of this compound?
Polymorph control requires precise crystallization conditions (e.g., solvent polarity, cooling rate). For this compound, using ethanol-water mixtures (70:30 v/v) at 4°C yields Form I, the thermodynamically stable polymorph. XRPD and DSC should confirm phase purity (>99% by peak integration), as polymorphic impurities can alter dissolution kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for Tedisamil’s ion channel inhibition across studies?
Discrepancies may arise from assay variability (e.g., voltage protocols, cell lines). Standardize experimental conditions:
- Use whole-cell patch-clamp on HEK293 cells expressing human Kv1.3/Kv1.5 channels.
- Apply Tedisamil in extracellular solution (pH 7.4, 37°C) with vehicle controls.
- Normalize data to reference inhibitors (e.g., 4-AP for Kv1.3). Meta-analysis of raw datasets using mixed-effects models can identify outliers .
Q. What accelerated stability testing protocols are recommended for this compound under environmental stress?
Conduct ICH Q1A-compliant studies:
- Thermal stability : 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., loss of parent compound >5% indicates instability).
- Photostability : Expose to 1.2 million lux·hr UV; quantify photodegradants (e.g., N-oxide derivatives) with high-resolution MS.
- pH stability : Incubate in buffers (pH 1–9) at 37°C; kinetic modeling (Arrhenius plots) predicts shelf-life .
Q. Which in vitro models best elucidate Tedisamil’s dual activity on cardiac and neuronal ion channels?
- Cardiac safety : Use human iPSC-derived cardiomyocytes with multi-electrode arrays (MEAs) to assess action potential prolongation (hERG inhibition risk).
- Neuronal targeting : Employ primary rat dorsal root ganglion (DRG) neurons to study NaV1.7 inhibition (patch-clamp, IC50 determination). Cross-validate findings with siRNA knockdown models to confirm target specificity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
